molecular formula C8H9BrN2O2 B13939782 Methyl 6-(aminomethyl)-5-bromopicolinate

Methyl 6-(aminomethyl)-5-bromopicolinate

Cat. No.: B13939782
M. Wt: 245.07 g/mol
InChI Key: BEKRASAQYJIEFG-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, an aminomethyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridinecarboxylate followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. Catalysts and solvents are also carefully selected to facilitate the reactions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of various substituted pyridinecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 6-(aminomethyl)-2-pyridinecarboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl 5-bromo-2-pyridinecarboxylate: Lacks the aminomethyl group, which may reduce its potential for hydrogen bonding and biological interactions.

    Methyl 6-(aminomethyl)-5-chloro-2-pyridinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.

Uniqueness: Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,4,10H2,1H3

InChI Key

BEKRASAQYJIEFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)CN

Origin of Product

United States

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